molecular formula C15H12FNO B1299035 N-(2-Fluorophenyl)Cinnamamide CAS No. 25893-50-9

N-(2-Fluorophenyl)Cinnamamide

Cat. No. B1299035
CAS RN: 25893-50-9
M. Wt: 241.26 g/mol
InChI Key: GFAVMCPSQILRPK-ZHACJKMWSA-N
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Description

N-(2-Fluorophenyl)Cinnamamide is a compound with the molecular formula C15H12FNO . It was prepared by the reaction of cinnamoyl chloride with 4-fluoro-aniline .


Synthesis Analysis

The synthesis of N-(2-Fluorophenyl)Cinnamamide involves the reaction of cinnamoyl chloride with 4-fluoro-aniline .


Molecular Structure Analysis

The compound crystallizes with two molecules A and B in the asymmetric unit . The fluoro-benzene and phenyl rings are inclined to one another at 73.89 (7) and 79.46 (7)°, respectively, in molecules A and B . The amide C-N-C (O)-C portions of the molecules are planar (r.m.s. deviations = 0.035 and 0.028 Å) and are inclined at 45.51 (9) and 47.71 (9), respectively, to the fluoro-benzene rings in molecules A and B .


Chemical Reactions Analysis

The 2-fluoroacetamide units and the benzene rings each adopt E configurations with respect to the C=C bonds .

Scientific Research Applications

Antimicrobial Activity

N-(2-Fluorophenyl)Cinnamamide: and its derivatives have been studied for their antimicrobial properties. These compounds have shown significant activity against various types of Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds are often low, indicating their potential as effective antimicrobial agents .

Anticancer Potential

Research indicates that cinnamamide derivatives, including N-(2-Fluorophenyl)Cinnamamide , exhibit anticancer activities. They have been tested in vitro on various cancer cell lines, such as cervical HeLa, ovarian SKOV-3, and breast MCF-7, showing promising results in inhibiting cancer cell growth .

Antioxidant Properties

The antioxidant capacity of N-(2-Fluorophenyl)Cinnamamide derivatives has been evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)). These studies suggest that these compounds can neutralize free radicals, which may contribute to their anticancer and antimicrobial effects .

Anti-inflammatory and Analgesic Activities

Some cinnamamide derivatives have shown anti-inflammatory and analgesic properties. This suggests that N-(2-Fluorophenyl)Cinnamamide could be a starting point for the development of new anti-inflammatory and pain-relief medications .

Enzymatic Synthesis

N-(2-Fluorophenyl)Cinnamamide: can be synthesized using enzymatic methods, which offer advantages such as mild reaction conditions and the possibility of recycling the catalyst. This makes the production process more environmentally friendly and cost-effective .

Drug Design and Development

Due to its pharmacological activities, N-(2-Fluorophenyl)Cinnamamide serves as an important scaffold in medicinal chemistry. It can be used in the design and development of new drugs with potential neuroprotective, antimicrobial, anti-tyrosinase, and anti-inflammatory properties .

Future Directions

The cinnamamide scaffold, which is present in N-(2-Fluorophenyl)Cinnamamide, is widely found in many lead compounds reported for treating various diseases . Therefore, N-(2-Fluorophenyl)Cinnamamide could potentially serve as a useful template for designing and synthesizing new drug-like molecules with potential pharmacological activity .

Mechanism of Action

properties

IUPAC Name

(E)-N-(2-fluorophenyl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAVMCPSQILRPK-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358036
Record name N-(2-Fluorophenyl)Cinnamamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Fluorophenyl)Cinnamamide

CAS RN

25893-50-9, 26050-08-8
Record name 25893-50-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Fluorophenyl)Cinnamamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-fluoroaniline (25.0 g, 225 mmol) and potassium carbonate (47 g, 337 mmol) in water (112 mL) and acetone (45 mL) at 0° C. was added cinnamoyl chloride (37 g, 225 mmol, 1 eq) in acetone (45 mL) over 2 h. The reaction was stirred for 1 h (0° C., then quenched into 200 mL of ice-water. The white crystalline solid was filtered and washed with water. The solid was air dried for 2 h, then washed with 400 mL of hexanes. The solid was dried under vacuum overnight to afford product. 1H NMR (400 MHz, CDCl3) δ ppm 8.49 (br t, J=7.8 Hz, 1H), 7.80 (d, J=15.3 Hz, 1H), 7.57 (m, 3H), 7.41 (m, 3H), 7.17 (m, 3H), 6.61 (d, J=15.6 Hz, 1H). Mass Spectrum (ESI) m/e=242.1 (M+1).
Quantity
25 g
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47 g
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37 g
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112 mL
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45 mL
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45 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Cinnamoyl chloride (89.2 g, 535 mmol) was dissolved in THF (170 mL) and added dropwise to a 0° C. solution of 2-fluoroaniline (54.1 g, 486 mmol) and pyridine (39.35 mL, 486.5 mmol) dissolved in THF (170 mL). The mixture was allowed to warm to ambient temperature after the addition and stirred for 15 hours. A solution of 2M HCl was added (1250 mL) and the mixture was stirred at ambient temperature for 8 hours, during which the initial oil solidified to a light pink solid. This material was collected by filtration, washed with several portions of water, and air-dried to provide the desired product (119.5 g).
Quantity
89.2 g
Type
reactant
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170 mL
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54.1 g
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39.35 mL
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0 (± 1) mol
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170 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is interesting about the crystal structure of N-(2-Fluorophenyl)Cinnamamide?

A1: The crystal structure of N-(2-Fluorophenyl)Cinnamamide is notable because it contains two slightly different molecules (A and B) within the same asymmetric unit. [] These two molecules are very similar, with a root-mean-square deviation of only 0.0819 Å when overlaid. [] Both molecules exhibit similar features: the fluorobenzene and phenyl rings are not coplanar, and the amide portion of the molecule is also slightly twisted relative to the fluorobenzene ring. [] This information provides valuable insights into the three-dimensional conformation of the molecule.

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